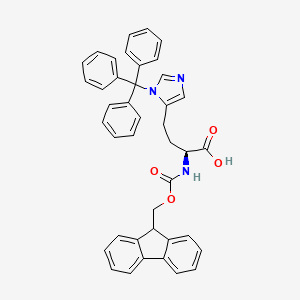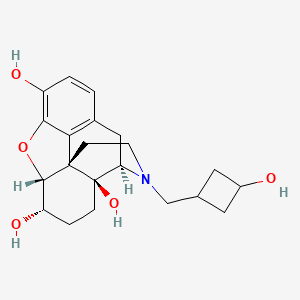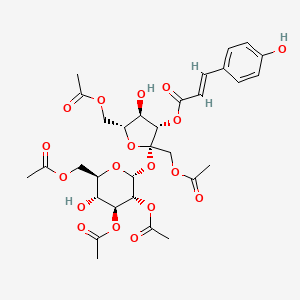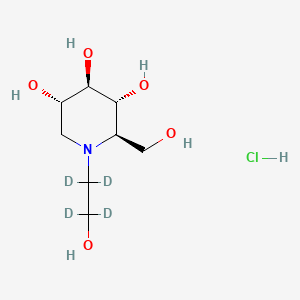
Miglitol-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miglitol-d4 Hydrochloride is a deuterated form of Miglitol, an oral anti-diabetic drug. Miglitol is an alpha-glucosidase inhibitor used to improve glycemic control by delaying the digestion of carbohydrates. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Miglitol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Miglitol-d4 Hydrochloride involves the incorporation of deuterium atoms into the Miglitol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
Miglitol-d4 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Miglitol-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Miglitol.
Biology: Employed in biological studies to understand the interaction of Miglitol with various biological targets.
Medicine: Used in clinical research to study the efficacy and safety of Miglitol in the treatment of diabetes.
Industry: Applied in the pharmaceutical industry for the development and quality control of anti-diabetic drugs.
Mécanisme D'action
Miglitol-d4 Hydrochloride exerts its effects by inhibiting the membrane-bound intestinal alpha-glucosidase enzymes. These enzymes hydrolyze oligosaccharides and disaccharides into glucose and other monosaccharides in the brush border of the small intestine. By inhibiting these enzymes, this compound delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used to manage diabetes.
Voglibose: Similar to Miglitol, used to delay the absorption of carbohydrates.
Miglustat: Used in the treatment of certain metabolic disorders.
Uniqueness
Unlike other alpha-glucosidase inhibitors, Miglitol is systemically absorbed but not metabolized, making it distinct in its pharmacokinetic profile .
Propriétés
Formule moléculaire |
C8H18ClNO5 |
|---|---|
Poids moléculaire |
247.71 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7-,8-;/m1./s1/i1D2,2D2; |
Clé InChI |
QHWGCVIAMMMOPR-FINLWVDLSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
SMILES canonique |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



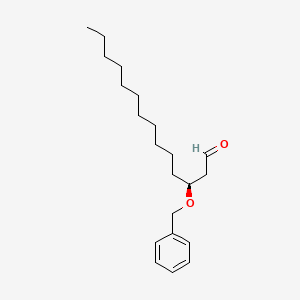
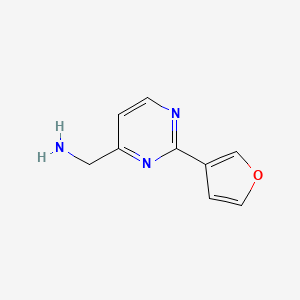
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
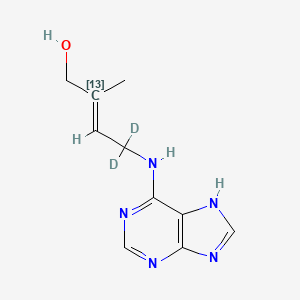
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
